4-ethoxy-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-ethoxy-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O3S/c1-3-25-12-4-6-13(7-5-12)26(23,24)20-9-8-15-21-11(2)10-14(22-15)16(17,18)19/h4-7,10,20H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHPEVHMAQDTJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=NC(=CC(=N2)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-ethoxy-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}benzene-1-sulfonamide, commonly referred to as a sulfonamide derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent studies and findings.
- Molecular Formula: C₁₅H₁₈F₃N₃O₂S
- Molecular Weight: 389.4 g/mol
- CAS Number: 1396866-33-3
Synthesis
The synthesis of this compound typically involves the reaction of a suitable pyrimidine derivative with an ethoxy-substituted benzene sulfonamide. The trifluoromethyl group enhances the lipophilicity and biological activity of the molecule, making it a candidate for various pharmacological applications.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related series of compounds showed effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating potent antibacterial activity .
Anticancer Activity
Research has indicated that pyrimidine derivatives possess anticancer properties. A study highlighted that certain pyrimidine-based compounds exhibited cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer) cells. The mechanism often involves the inhibition of critical enzymes involved in cell proliferation and survival .
Inhibitory Potency
The compound has been reported to inhibit several key enzymes:
- Cyclooxygenases (COX-1 and COX-2): Important targets in inflammation and pain management.
- Histone Deacetylases (HDACs): Involved in cancer progression; inhibition can lead to reactivation of tumor suppressor genes .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including those structurally similar to our compound. The results indicated that these derivatives had a significant impact on bacterial growth inhibition, particularly against Gram-positive bacteria. The structure-activity relationship (SAR) suggested that the presence of the trifluoromethyl group was crucial for enhanced activity .
Case Study 2: Anticancer Potential
In vitro assays demonstrated that the compound inhibited cell proliferation in multiple cancer cell lines at nanomolar concentrations. The study concluded that the mechanism of action was likely through apoptosis induction and cell cycle arrest at the G1 phase .
Data Tables
Scientific Research Applications
The compound exhibits significant biological activity, particularly as an inhibitor of certain enzymes and receptors. Its structure suggests potential interactions with biological targets, which can be summarized as follows:
- Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties. The specific structure of this compound may enhance its efficacy against resistant strains of bacteria.
- Anticancer Properties : Several studies have indicated that compounds containing pyrimidine derivatives can inhibit tumor growth by interfering with nucleic acid synthesis. This compound may exhibit similar properties, making it a candidate for cancer therapy.
- Inhibition of Enzymatic Activity : The presence of the sulfonamide functional group allows for interaction with enzymes such as carbonic anhydrase, which is involved in various physiological processes.
Therapeutic Applications
The therapeutic applications of 4-ethoxy-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}benzene-1-sulfonamide can be categorized into several areas:
- Antibacterial Agents : Due to its structural similarity to known sulfa drugs, this compound could serve as a new antibacterial agent, particularly against Gram-positive bacteria.
- Anticancer Drugs : Research into its cytotoxic effects on cancer cell lines has shown promise, suggesting that it may inhibit the proliferation of specific cancer types.
- Anti-inflammatory Agents : Given the role of certain sulfonamides in modulating inflammatory pathways, this compound may have potential as an anti-inflammatory drug.
Case Studies
Several studies have explored the efficacy and safety of compounds similar to this compound:
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated a series of pyrimidine derivatives for their antimicrobial activity. The results indicated that compounds with similar structures exhibited significant inhibition against various bacterial strains, suggesting that this compound could have comparable effects .
Study 2: Anticancer Activity
Research conducted on the anticancer properties of pyrimidine derivatives revealed that certain modifications enhance cytotoxicity against breast cancer cell lines. The study demonstrated that compounds with trifluoromethyl groups showed increased potency, supporting further investigation into this compound's potential as an anticancer agent .
Study 3: Enzyme Inhibition
A detailed biochemical analysis showed that similar sulfonamide compounds effectively inhibited carbonic anhydrase activity. This suggests that this compound may also exhibit enzyme inhibitory effects, warranting further exploration .
Comparison with Similar Compounds
Structural Analogues from Literature and Catalogs
The following compounds (derived from and ) share functional groups or scaffolds with the target molecule:
Electronic and Steric Effects
Pharmacokinetic Considerations
- Lipophilicity : The ethyl linker and ethoxy group likely increase logP compared to analogs with polar linkers (e.g., butenamide in ), favoring blood-brain barrier penetration.
- Metabolic Stability: The pyrimidine ring’s methyl group may slow oxidative metabolism relative to benzimidazole- or quinoline-containing analogs .
Preparation Methods
Pyrimidine Core Construction
The 4-methyl-6-(trifluoromethyl)pyrimidin-2-yl moiety is synthesized via cyclocondensation reactions. A validated approach involves reacting trifluoroacetylated enol ethers with urea under acidic conditions. For example, trifluoroacetic anhydride reacts with methyl vinyl ether to form 4-alkoxyvinyl trifluoromethyl ketones, which cyclize with urea in HCl to yield 6-substituted-4-(trifluoromethyl)pyrimidin-2(1H)-ones. Subsequent O-alkylation introduces the ethyl group at the 2-position using 4-(iodomethyl)pyrimidines (e.g., 6c–d ) in acetone with K₂CO₃.
Table 1: Reaction Conditions for Pyrimidine Intermediate Synthesis
Sulfonamide Coupling
The benzene-1-sulfonamide group is introduced via nucleophilic substitution. A patent-derived method (EP2252606A1) reacts a sulfonic acid chloride derivative with the pyrimidine ethylamine intermediate under basic conditions. For instance, 4-ethoxybenzenesulfonyl chloride reacts with 2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethylamine in dichloromethane (DCM) with triethylamine (TEA) at 0–25°C.
Critical Parameters :
-
Solvent Selection : Polar aprotic solvents (e.g., DCM, THF) enhance reaction rates.
-
Base Influence : TEA or K₂CO₃ minimizes side reactions; K₂CO₃ in acetone achieves 92% yield.
Optimization Strategies
Chemoselective Alkylation
The ethoxy group is introduced via Williamson ether synthesis. Ethyl iodide reacts with 4-hydroxybenzenesulfonamide in acetone using K₂CO₃ at reflux. Competing N-alkylation is suppressed by maintaining a 1:1 molar ratio of ethyl iodide to phenolic oxygen.
Table 2: Ethoxylation Efficiency Under Varied Conditions
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | Acetone | 60 | 88 |
| NaH | DMF | 25 | 72 |
| Cs₂CO₃ | THF | 50 | 81 |
Purification Techniques
Final purification employs recrystallization from hexane/MeOH (9:1) to achieve >99% purity. Chromatography (SiO₂, ethyl acetate/hexane) resolves intermediates but is less cost-effective for industrial scales.
Industrial-Scale Considerations
Continuous Flow Synthesis
Patent EP2252606A1 highlights continuous flow reactors for Pd-catalyzed amination steps, reducing reaction times from 12 hours (batch) to 2 hours. Automated systems enhance reproducibility, with throughputs exceeding 50 kg/day.
Waste Management
Ethyl iodide and acetone are recycled via fractional distillation, aligning with green chemistry principles.
Challenges and Mitigation
Q & A
What are the critical considerations for designing a multi-step synthesis route for this compound?
Basic Research Focus:
The synthesis typically involves nucleophilic substitution, sulfonamide coupling, and pyrimidine ring functionalization. Key steps include:
- Sulfonyl chloride activation : Reacting the benzene sulfonamide precursor with chlorinating agents (e.g., thionyl chloride) under anhydrous conditions .
- Pyrimidine-ethyl linkage : Coupling the activated sulfonamide with 2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethylamine via SN2 displacement, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) .
- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate intermediates .
Advanced Research Focus:
Optimize reaction efficiency using continuous flow reactors to reduce side-product formation (e.g., overalkylation) and improve yield reproducibility. Monitor reaction progress with in-line FTIR or HPLC-MS to detect intermediates .
How can structural modifications enhance the compound’s enzyme inhibition potency?
Basic Research Focus:
The trifluoromethyl-pyrimidine moiety and ethoxybenzene sulfonamide are critical for target binding.
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability. Compare activity against analogs with -CF3 replaced by -CH3 or -Cl .
- Ethoxy group : Test substitutions (e.g., methoxy, propoxy) to evaluate steric and electronic effects on binding affinity .
Advanced Research Focus:
Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzyme active sites (e.g., carbonic anhydrase IX). Validate predictions with isothermal titration calorimetry (ITC) to measure binding thermodynamics .
What analytical techniques resolve contradictions in biological activity data across studies?
Basic Research Focus:
- Purity verification : Ensure >95% purity via HPLC-UV/ELSD and 1H/13C NMR to rule out impurities as confounding factors .
- Solubility testing : Use dynamic light scattering (DLS) to assess aggregation in assay buffers (e.g., PBS with 0.1% DMSO) .
Advanced Research Focus:
Apply cryo-EM or X-ray crystallography to determine the compound’s binding mode in complex with target enzymes. Compare structural data across studies to identify assay-specific artifacts (e.g., buffer pH effects on sulfonamide ionization) .
How can reaction conditions be optimized for scale-up without compromising yield?
Basic Research Focus:
- Solvent selection : Replace DMF with 2-MeTHF (lower toxicity, easier recycling) for the coupling step .
- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce reaction time .
Advanced Research Focus:
Implement Design of Experiments (DoE) to model interactions between temperature, solvent ratio, and catalyst loading. Use response surface methodology to identify optimal conditions .
What strategies validate the compound’s metabolic stability in preclinical studies?
Basic Research Focus:
- Microsomal stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- CYP inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
Advanced Research Focus:
Use stable isotope labeling (e.g., 13C/15N) to track metabolite formation in vivo. Pair with HR-MS/MS for structural elucidation of oxidative metabolites .
How do substituent variations on the pyrimidine ring affect physicochemical properties?
Basic Research Focus:
- LogP measurement : Compare analogs using shake-flask method (octanol/water partitioning) .
- pKa determination : Use potentiometric titration to assess sulfonamide acidity (critical for membrane permeability) .
Advanced Research Focus:
Apply QSAR models to correlate substituent electronic parameters (Hammett σ) with solubility and bioavailability. Validate with artificial membrane permeability assays (PAMPA) .
What methodologies confirm target engagement in cellular assays?
Basic Research Focus:
- Cellular thermal shift assay (CETSA) : Monitor protein thermal stability shifts upon compound binding .
- Western blotting : Quantify downstream effector protein inhibition (e.g., phosphorylated ERK for kinase targets) .
Advanced Research Focus:
Develop clickable probes (e.g., alkyne-tagged derivatives) for pull-down assays coupled with SILAC-based proteomics to identify off-target interactions .
How to mitigate batch-to-batch variability in biological activity?
Basic Research Focus:
- Strict QC protocols : Enforce consistent purity (>98%) and residual solvent limits (ICH Q3C guidelines) .
- Crystalline form control : Characterize polymorphs via PXRD and standardize crystallization conditions .
Advanced Research Focus:
Use machine learning (e.g., Random Forest) to analyze historical batch data and identify critical process parameters (CPPs) affecting bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
